5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the tert-butoxycarbonyl group to protect the amino group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Next, the trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the formation of the benzoic acid core, which can be accomplished through various methods, including Friedel-Crafts acylation or direct carboxylation of an aromatic precursor .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield quinones, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted benzoic acids .
Scientific Research Applications
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino group. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability by increasing its lipophilicity and resistance to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(methyl)benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(chloromethyl)benzoic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(((Tert-butoxycarbonyl)amino)methyl)-2-(bromomethyl)benzoic acid: Features a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(((Tert-butoxycarbonyl)amino)methyl)-2-(trifluoromethyl)benzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with other substituents. This makes it particularly valuable in applications where these properties are desirable .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-7-8-4-5-10(14(15,16)17)9(6-8)11(19)20/h4-6H,7H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBNEKPJXALKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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